molecular formula C9H12ClFSi B117086 Trimethyl(4-chloro-2-fluorophenyl)silane CAS No. 153357-87-0

Trimethyl(4-chloro-2-fluorophenyl)silane

Cat. No.: B117086
CAS No.: 153357-87-0
M. Wt: 202.73 g/mol
InChI Key: TYARRMRNBUMCJT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Trimethyl(4-chloro-2-fluorophenyl)silane typically involves the reaction of 4-chloro-2-fluorophenyl magnesium bromide with trimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of trimethylchlorosilane. The reaction mixture is usually refluxed for several hours, and the product is purified by distillation.

Chemical Reactions Analysis

Trimethyl(4-chloro-2-fluorophenyl)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding silanols.

    Reduction Reactions: It can be reduced to form silanes.

Common reagents used in these reactions include halides, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Trimethyl(4-chloro-2-fluorophenyl)silane is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: It is used in the modification of biomolecules to study their functions and interactions.

    Medicine: It is used in the development of pharmaceuticals and diagnostic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Trimethyl(4-chloro-2-fluorophenyl)silane involves the formation of carbon-silicon bonds through nucleophilic substitution reactionsThis makes it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Trimethyl(4-chloro-2-fluorophenyl)silane can be compared with other similar compounds such as:

    Trimethylsilyl chloride: Similar in structure but lacks the phenyl group.

    (4-Chloro-2-fluorophenyl)dimethylsilane: Similar but has two methyl groups instead of three.

    (4-Chloro-2-fluorophenyl)triethylsilane: Similar but has ethyl groups instead of methyl groups.

The uniqueness of this compound lies in its specific combination of the phenyl group with the trimethylsilyl group, which provides distinct reactivity and applications .

Properties

IUPAC Name

(4-chloro-2-fluorophenyl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClFSi/c1-12(2,3)9-5-4-7(10)6-8(9)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYARRMRNBUMCJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClFSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60539780
Record name (4-Chloro-2-fluorophenyl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60539780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153357-87-0
Record name (4-Chloro-2-fluorophenyl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60539780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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